

Technical Guide: 2-(Chloromethyl)-5-methylpyridine Hydrochloride

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Compound of Interest

Compound Name: 2-(Chloromethyl)-5-methylpyridine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Chloromethyl)-5-methylpyridine hydrochloride**, a key chemical intermediate in various synthetic processes. The document details its chemical and physical properties, experimental protocols for its synthesis, and its application in the development of pharmaceutical agents.

Core Compound Data

2-(Chloromethyl)-5-methylpyridine hydrochloride is a substituted pyridine derivative recognized for its role as a versatile building block in organic synthesis. Its reactivity, primarily centered around the chloromethyl group, allows for a variety of chemical transformations.

Property	Value	Reference
Molecular Weight	178.06 g/mol (also reported as 178.0591 g/mol)	[1]
Molecular Formula	C ₇ H ₉ Cl ₂ N (or C ₇ H ₈ ClN·HCl)	[1]
CAS Number	71670-70-7, 106651-81-4	[1][2]
Appearance	Solid, Off-white to light brown	
Melting Point	120-122 °C	[3]
Storage Temperature	Refrigerator, Inert atmosphere	
Synonyms	5-(chloromethyl)-2-methylpyridine hydrochloride, 2-Picolyl chloride hydrochloride	[1]

Synthesis and Experimental Protocols

The synthesis of **2-(Chloromethyl)-5-methylpyridine hydrochloride** can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Protocol 1: Chlorination of (5-methylpyridin-2-yl)methanol

This method involves the direct chlorination of the corresponding alcohol using thionyl chloride.

Experimental Procedure:

- Dissolve (5-methylpyridin-2-yl)methanol in thionyl chloride (SOCl₂). A typical solvent volume would be around 10 mL.
- Heat the reaction mixture to reflux.
- Maintain the reflux for approximately 30 minutes, monitoring the reaction progress.
- Upon completion, concentrate the mixture under vacuum to remove excess thionyl chloride.

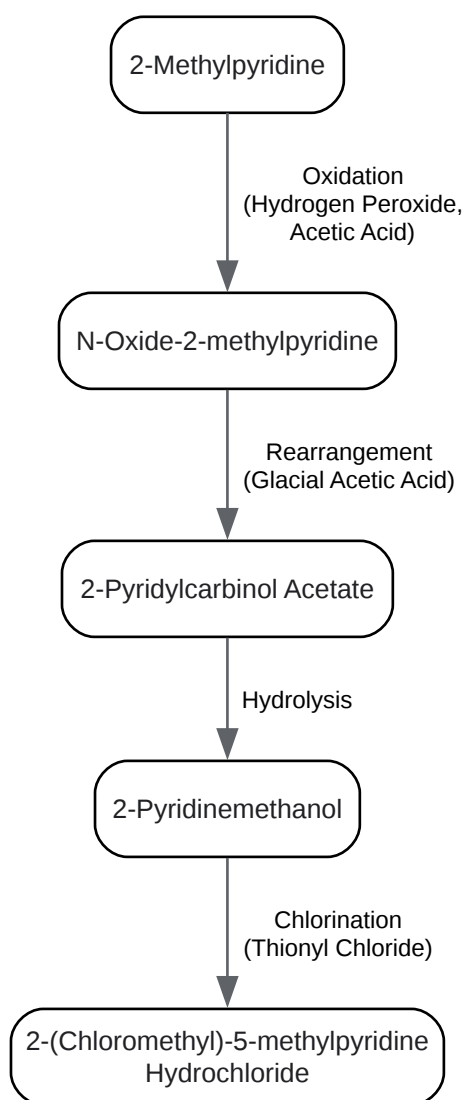
- Dry the resulting solid under vacuum to yield **2-(chloromethyl)-5-methylpyridine hydrochloride** as a white solid.[2]

A similar protocol for a related compound, 2-chloromethyl-pyridine hydrochloride, involves heating 2-methyl-pyridine with trichloroisocyanuric acid in chloroform, followed by treatment with dry hydrogen chloride to precipitate the product.[3]

Protocol 2: Multi-step Synthesis from 2-Methylpyridine

A more complex synthesis involves the oxidation of 2-methylpyridine followed by rearrangement and chlorination.

Workflow for Synthesis from 2-Methylpyridine:



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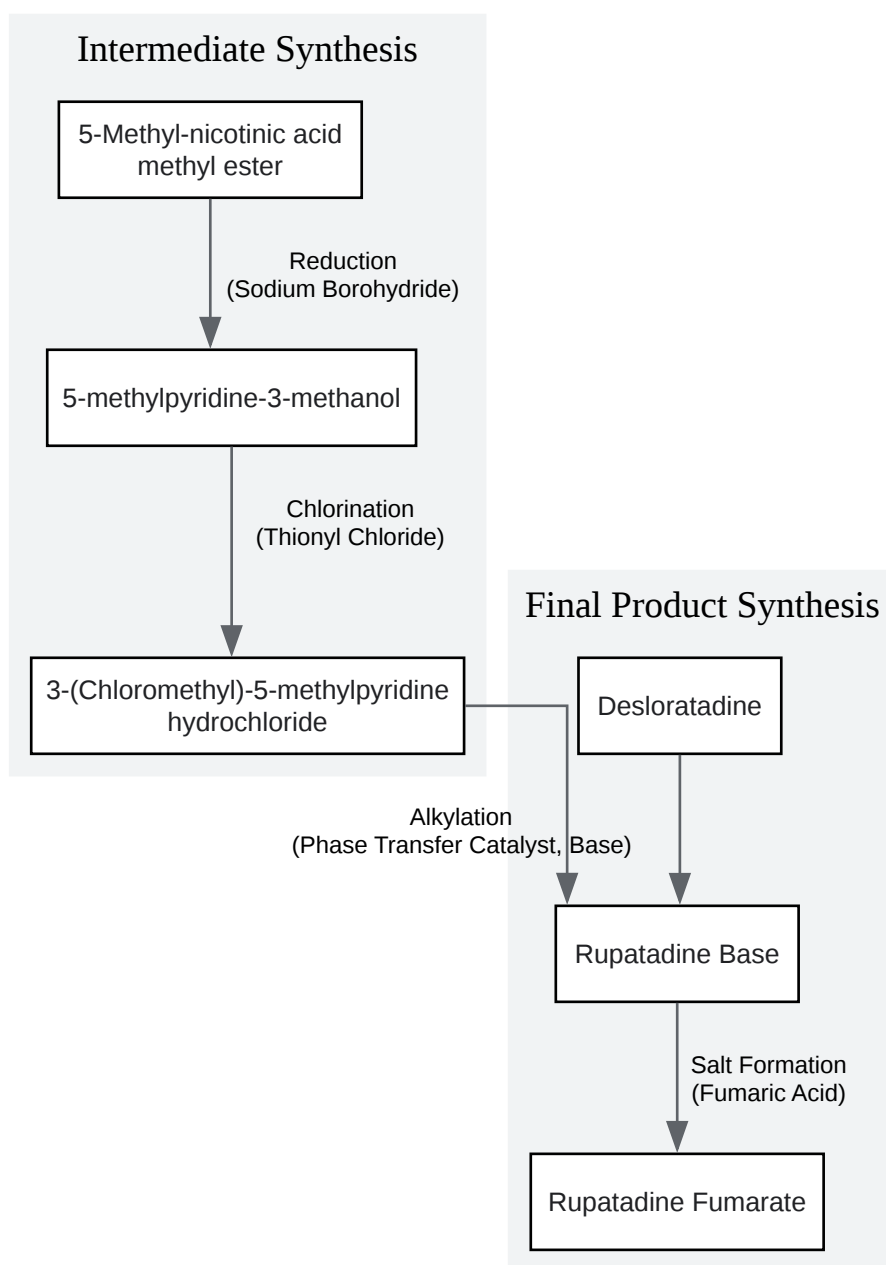
Caption: Multi-step synthesis of **2-(Chloromethyl)-5-methylpyridine hydrochloride**.

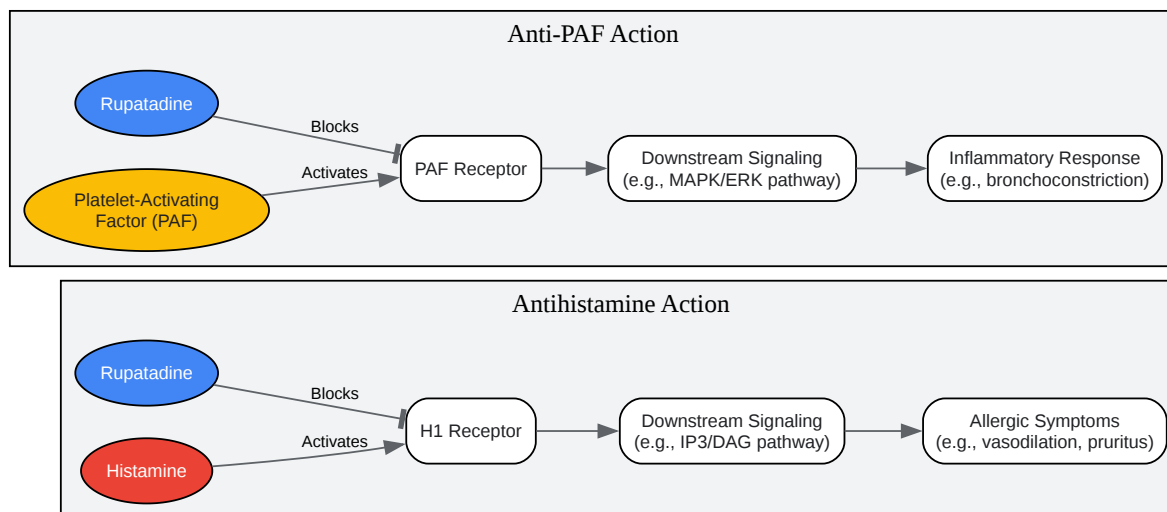
Application in Drug Development: Synthesis of Rupatadine

A structurally related isomer, 3-(Chloromethyl)-5-methylpyridine hydrochloride, is a crucial intermediate in the synthesis of Rupatadine, a second-generation antihistamine.^{[4][5][6]} Rupatadine exhibits a dual mechanism of action, acting as a histamine H1 receptor antagonist and a platelet-activating factor (PAF) receptor antagonist.

Synthetic Pathway to Rupatadine

The synthesis involves the alkylation of Desloratadine with 3-(Chloromethyl)-5-methylpyridine.





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